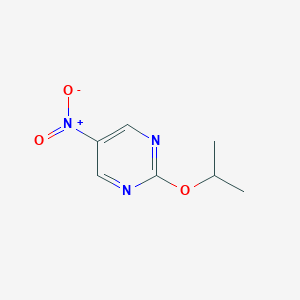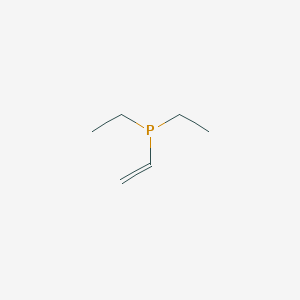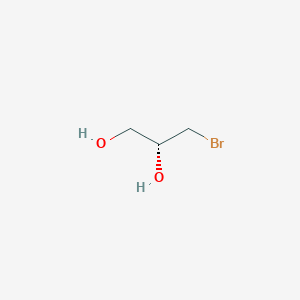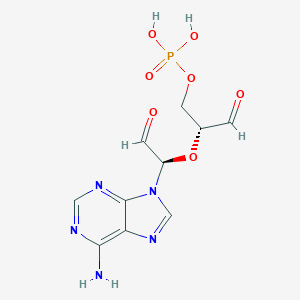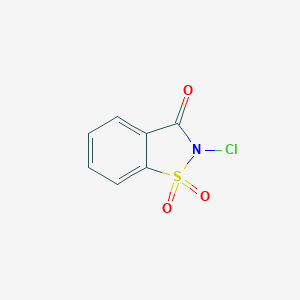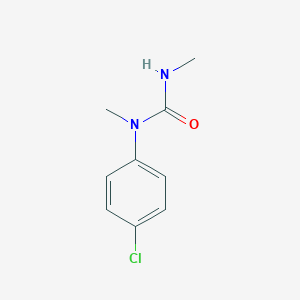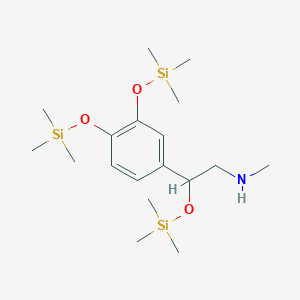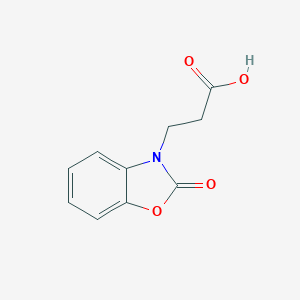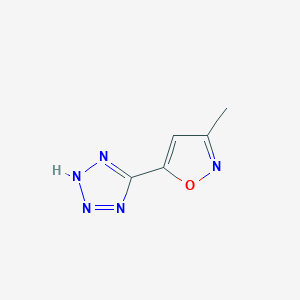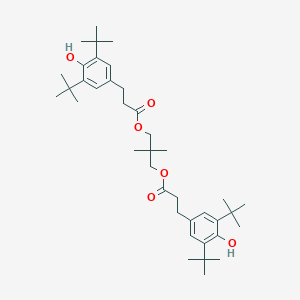
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a heterocyclic organic compound that contains a benzene ring fused with a thiazole ring. It is also known as 2-Methyl-6-(3-methyl-2-triazene)-benzothiazole or MMTBT.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) varies depending on its application. In the case of its antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In its antibacterial and antifungal activities, it disrupts the cell membrane of the microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. It has also been found to exhibit antioxidant activity and to have a protective effect on the liver.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) in lab experiments include its diverse range of applications, its high potency, and its ability to selectively target specific cells or microorganisms. However, its limitations include its potential toxicity, its instability in certain conditions, and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the study of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI). These include:
1. Further investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems.
2. Development of new synthetic methods for the production of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) with improved yields and purity.
3. Investigation of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
4. Development of new formulations and delivery methods to improve its bioavailability and reduce toxicity.
5. Investigation of its potential use in agriculture as a pesticide or herbicide.
In conclusion, Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) is a versatile compound that has numerous applications in scientific research. Its diverse range of activities and potential for further development make it an exciting area of study for researchers in various fields.
Méthodes De Synthèse
The synthesis of Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place at elevated temperatures and yields the desired product.
Applications De Recherche Scientifique
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) has been extensively studied for its various applications in scientific research. It has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
16293-62-2 |
|---|---|
Nom du produit |
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)-(8CI) |
Formule moléculaire |
C9H10N4S |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-methyl-N-(methyldiazenyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N4S/c1-6-11-8-4-3-7(12-13-10-2)5-9(8)14-6/h3-5H,1-2H3,(H,10,12) |
Clé InChI |
CDCIFHRNJUFTLK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)NN=NC |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=C2)NN=NC |
Synonymes |
Benzothiazole, 2-methyl-6-(3-methyl-2-triazeno)- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



